molecular formula C18H25NO4 B12979125 Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12979125
M. Wt: 319.4 g/mol
InChI Key: OWICWUUPVQCCMX-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a spiro linkage between a chromane and a piperidine ring. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic synthesis. One common approach is the condensation of a chromane derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage between a chromane and a piperidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)7-6-13-4-5-14(20)12-15(13)22-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

OWICWUUPVQCCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1

Origin of Product

United States

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